5-Chloro-2-(4-fluorophenoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(4-fluorophenoxy)benzaldehyde: is an organic compound with the molecular formula C13H8ClFO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5th position and a 4-fluorophenoxy group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-fluorophenoxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Chloro-2-(4-fluorophenoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: 5-Chloro-2-(4-fluorophenoxy)benzoic acid.
Reduction: 5-Chloro-2-(4-fluorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2-(4-fluorophenoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the interactions of aldehyde-containing molecules with biological macromolecules such as proteins and nucleic acids .
Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It can be a key component in the production of polymers, resins, and coatings .
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(4-fluorophenoxy)benzaldehyde largely depends on its chemical reactivity. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound can also undergo nucleophilic addition reactions, which are crucial in the formation of more complex molecules. The molecular targets and pathways involved include interactions with enzymes and receptors that recognize aldehyde groups .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-2-(4-fluorophenoxy)benzaldehyde
- 5-Chloro-2-(3-fluorophenoxy)benzaldehyde
- 2-(4-Chloro-3-fluorophenoxy)benzaldehyde
Comparison: 5-Chloro-2-(4-fluorophenoxy)benzaldehyde is unique due to the specific positioning of the chlorine and fluorophenoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the position of the substituents can influence the compound’s electronic distribution, steric hindrance, and overall reactivity in chemical reactions .
Eigenschaften
Molekularformel |
C13H8ClFO2 |
---|---|
Molekulargewicht |
250.65 g/mol |
IUPAC-Name |
5-chloro-2-(4-fluorophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H8ClFO2/c14-10-1-6-13(9(7-10)8-16)17-12-4-2-11(15)3-5-12/h1-8H |
InChI-Schlüssel |
WYGLVSIRQPRXOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.